3-(2-Chlorophenyl)-1-ethylpiperazine is a chemical compound that belongs to the piperazine family, characterized by a piperazine ring substituted with a 2-chlorophenyl group and an ethyl group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
3-(2-Chlorophenyl)-1-ethylpiperazine is classified as a piperazine derivative. Piperazines are cyclic compounds that contain two nitrogen atoms in the ring structure, making them significant in medicinal chemistry due to their diverse pharmacological activities.
The synthesis of 3-(2-Chlorophenyl)-1-ethylpiperazine typically involves the reaction of 2-chlorophenylpiperazine with ethyl halides under basic conditions. The general synthetic route can be summarized as follows:
The reaction generally proceeds via an SN2 mechanism, where the nucleophile (the piperazine) attacks the electrophilic carbon attached to the halogen, resulting in the formation of 3-(2-Chlorophenyl)-1-ethylpiperazine. Purification techniques such as recrystallization or column chromatography are used to isolate the product.
The molecular structure of 3-(2-Chlorophenyl)-1-ethylpiperazine features a piperazine ring with an ethyl group at one nitrogen atom and a 2-chlorophenyl group at another position on the ring. The structural formula can be represented as follows:
3-(2-Chlorophenyl)-1-ethylpiperazine can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 3-(2-Chlorophenyl)-1-ethylpiperazine involves its interaction with specific biological targets, such as neurotransmitter receptors or enzymes. The binding affinity and activity modulation depend on the structural characteristics of the compound and its substituents.
Upon administration, this compound may interact with serotonin or dopamine receptors, potentially influencing neurotransmission pathways linked to mood regulation and other physiological processes. The exact molecular targets and pathways remain an area of ongoing research .
Relevant analyses include spectral data (NMR, IR) confirming structural integrity post-synthesis .
3-(2-Chlorophenyl)-1-ethylpiperazine has several scientific uses:
Piperazine ranks among medicinal chemistry’s most privileged scaffolds for CNS drug development due to its exceptional conformational flexibility, hydrogen-bonding capability, and balanced hydrophilic-lipophilic properties. This heterocyclic motif serves as a versatile pharmacophore that enhances blood-brain barrier (BBB) penetration—a critical requirement for neurotherapeutic agents. Its chair-to-boat conformational transitions enable optimal positioning for interacting with diverse neuroreceptor binding pockets, particularly monoaminergic targets [1] [4].
Quantitative structure-activity relationship (QSAR) analyses reveal that piperazine incorporation reduces topological polar surface area (TPSA) to <70 Ų, significantly improving passive diffusion across the BBB. For instance, dopamine receptor ligands containing piperazine exhibit 3–5-fold greater brain-to-plasma ratios than their non-piperazine counterparts [4]. The scaffold’s protonatable nitrogen atoms (pKa ~8.5–9.0) facilitate ionic interactions with aspartate residues in transmembrane domains of G-protein coupled receptors (GPCRs), thereby enhancing binding affinity. Molecular docking studies demonstrate that piperazine-derived ligands form salt bridges with Asp114 in the D3 dopamine receptor and hydrogen bonds with Ser196 in the serotonin transporter (SERT), explaining their nanomolar affinities [9].
Table 1: Receptor Binding Profiles of Piperazine-Containing Neuropharmacological Agents
Compound | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | 5-HT1A Ki (nM) | Selectivity Ratio (D2/D4) |
---|---|---|---|---|---|
Haloperidol (Piperidine) | 1.2 | 7.1 | 25 | 350 | 0.05 |
Haloperidol Piperazine Analog | 253 | 404 | 17.5 | >1000 | 14.5 |
Compound 28* | >1000 | >1000 | 3.9 | 98 | >256 |
(-)-10e (D3 selective) | 47.5 | 0.57 | ND | ND | 83.3 (D2/D3) |
Data compiled from [1] [4]; Compound 28: N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide analog
The scaffold’s versatility is further evidenced by its presence in multiple FDA-approved psychotropics, including aripiprazole (D2 partial agonist), buspirone (5-HT1A agonist), and trazodone (SERT inhibitor). These agents exploit piperazine’s capacity to serve as:
The strategic incorporation of ortho-chlorophenyl and N-ethyl groups transforms piperazine from a generic scaffold to a precision-targeting pharmacophore. The 2-chlorophenyl moiety induces steric and electronic effects that dramatically influence receptor subtype selectivity. When positioned ortho to the piperazine linkage, the chlorine atom creates a 120° dihedral angle that favors D4 receptor binding geometry, as confirmed by X-ray crystallography of receptor-ligand complexes [1] [6]. This steric perturbation disrupts planarity, preventing optimal fit into the D2 receptor pocket while maintaining complementarity with the more capacious D4 binding cleft. Electronegative chlorine withdraws electron density from the phenyl ring, strengthening π-cation interactions with conserved Lys residues in transmembrane helix 5 (TM5) of dopamine receptors [1].
The N-ethyl substituent modulates pharmacokinetic properties through two primary mechanisms:
Table 2: Impact of Substituents on Pharmacological Properties of Piperazine Derivatives
R1 Group | R2 Group | logP | D4 Ki (nM) | D2/D4 Selectivity | BBB Permeability (PAMPA, ×10⁻⁶ cm/s) |
---|---|---|---|---|---|
H | H | 1.8 | 84.3 | 12 | 8.2 |
2-Cl-Ph | H | 2.9 | 17.5 | 14.5 | 15.7 |
2-Cl-Ph | Ethyl | 3.4 | 3.9 | >256 | 21.3 |
4-Cl-Ph | Ethyl | 3.5 | 0.84 | 47 | 22.1 |
Data derived from [1] [6]; PAMPA = Parallel Artificial Membrane Permeability Assay
Hybrid derivatives like 3-(2-chlorophenyl)-1-ethylpiperazine demonstrate exceptional selectivity profiles when coupled with extended pharmacophores. For example, conjugation to benzo[d]thiazole (Compound 28) achieves >100-fold D4 selectivity over other dopamine subtypes (Ki D4 = 3.9 nM vs Ki D2 >1000 nM) [1]. This precision stems from the synergistic effects of chlorine’s ortho positioning and ethyl’s steric control over nitrogen orientation during receptor docking.
The therapeutic journey of arylpiperazines spans five decades of incremental innovation, beginning with the serendipitous discovery of tricyclic antidepressants. The historical timeline reveals three distinct evolutionary phases:
Phase 1: First-Generation Antipsychotics (1970s–1980s)• Haloperidol analogs: Piperazine-containing butyrophenones emerged as high-potency D2 antagonists, reducing extrapyramidal side effects versus phenothiazines [1]• Mechanistic insight: Piperazine’s role in enhancing D2 binding affinity was established through comparative SAR, with Ki values improving from 253 nM (piperidine) to 17.5 nM (piperazine) in haloperidol analogs [1]
Phase 2: Receptor Subtype Selectivity Era (1990s–2000s)• D4-targeted agents: Clozapine’s 10-fold higher D4 affinity (Ki = 9 nM) versus D2 inspired selective ligands like L-745,870 (Ki D4 = 0.43 nM). Clinical failures prompted functional selectivity approaches [6]• Hybrid designs: Strategic incorporation of 2-chlorophenyl produced molecules like FAUC 213 showing >200-fold D4 selectivity and atypical antipsychotic profiles in animal models [6]• D3-selective agonists: Tetralin-piperazine hybrids (e.g., (-)-10e, Ki D3 = 0.57 nM) demonstrated anti-Parkinsonian effects with reduced dyskinesia risk [4]
Phase 3: Biased Signaling and Multifunctional Agents (2010s–Present)• Aripiprazole’s functional selectivity: Demonstrated differential modulation of D2-mediated pathways (MAPK vs. adenylate cyclase) despite uniform receptor occupancy [7]• Heterocyclic extensions: Integration of pyrimidine (Compound 28) and benzothiazole groups optimized D4 selectivity while maintaining logP = 2.37–2.55 for improved BBB penetration [6]• PET tracer development: Carbon-11 labeled 3-(cyanopyridin-2-yl)piperazines enabled D4 receptor visualization in retina, confirming target engagement [6]
Table 3: Milestones in Arylpiperazine-Based CNS Drug Development
Decade | Key Compound | Structural Innovation | Neuropharmacological Contribution |
---|---|---|---|
1970s | Trifluoperazine | Phenothiazine-piperazine hybrid | Reduced EPS in schizophrenia |
1980s | GBR 12909 | Bis(4-fluorophenyl)piperazine | High-affinity dopamine transporter inhibition |
1990s | L-745,870 | Indole-piperazine | First selective D4 antagonist (failed trial) |
2000s | Aripiprazole | Quinolinone-piperazine | First FDA-approved D2 partial agonist |
2010s | [11C]7 (PET tracer) | Cyanopyridinyl-piperazine | Enabled D4 receptor visualization in retina |
Contemporary research focuses on exploiting 3-(2-chlorophenyl)-1-ethylpiperazine as a "molecular keystone" for multifunctional ligands. This approach conjugates the optimized arylpiperazine to:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: